2-(3-Chlorophenoxy)butanoyl chloride
Description
Significance of Aryloxybutanoyl Chlorides as Versatile Synthons
Aryloxybutanoyl chlorides, the chemical class to which 2-(3-Chlorophenoxy)butanoyl chloride belongs, are recognized as highly versatile synthons, or building blocks, in organic synthesis. Their utility stems from the presence of the highly reactive acyl chloride functional group. This group readily participates in nucleophilic substitution reactions, enabling the formation of a variety of derivatives such as esters and amides.
These compounds serve as crucial intermediates in the synthesis of complex molecules. For instance, butanoyl chloride derivatives are widely employed in the creation of pharmaceuticals and agrochemicals. ontosight.ai The adaptability of aryloxybutanoyl chlorides allows chemists to introduce the aryloxybutanoic acid scaffold into a larger molecular framework, a common feature in biologically active compounds. The specific substituents on the aromatic ring play a critical role in modulating the reactivity and properties of the resulting molecules.
Structural Characteristics of this compound Relevant to its Reactivity
The reactivity of this compound is dictated by its distinct structural features. The molecule consists of a butanoyl chloride backbone attached to a 3-chlorophenoxy group. The acyl chloride group is an excellent electrophile due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This makes the carbonyl carbon highly susceptible to attack by nucleophiles.
The presence of the 3-chloro substituent on the phenoxy ring further influences the compound's reactivity. The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the acyl chloride. This enhanced reactivity can be advantageous in many synthetic applications. However, the position of the chloro group also introduces steric and electronic effects that can influence the selectivity of its reactions compared to other analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4878-27-7 |
| Molecular Formula | C10H10Cl2O2 |
| Molecular Weight | 233.09 g/mol chemicalbook.comguidechem.com |
| Melting Point | 72-74 °C chemicalbook.com |
| Boiling Point | 290.5±15.0 °C (Predicted) chemicalbook.com |
| Density | 1.268±0.06 g/cm3 (Predicted) chemicalbook.com |
| Canonical SMILES | CCC(C(=O)Cl)OC1=CC=C(C=C1)Cl guidechem.com |
| InChIKey | LGEVIMQAAQJLEC-UHFFFAOYSA-N guidechem.com |
Overview of Research Trajectories Involving this compound Analogues
Research into analogues of this compound has explored a variety of applications, primarily driven by the biological activity of the resulting compounds. One significant area of investigation has been in the development of herbicides. Amide derivatives of phenoxyalkanoic acids, which can be synthesized from compounds like this compound, have been the subject of patents for their herbicidal compositions. chiralen.com
Furthermore, the synthetic utility of related acyl chlorides continues to be a subject of interest. The development of new methods for the synthesis of acyl chlorides from carboxylic acids using various chlorinating agents remains an active area of research in organic chemistry. wikipedia.orgorgsyn.org These advancements can facilitate the production and application of compounds like this compound in various synthetic endeavors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenoxy)butanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMRGMNBDJDUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Chlorophenoxy Butanoyl Chloride
Chemo- and Regioselective Preparative Routes to 2-(3-Chlorophenoxy)butanoyl chloride
The preparation of this compound relies on precise control of chemical reactions to ensure the desired functional group transformation without affecting other parts of the molecule. Chemo- and regioselective routes are paramount in achieving high purity and yield.
Esterification and Subsequent Chlorination Strategies
One sophisticated pathway to obtaining high-purity acyl chlorides involves a two-step process beginning with the esterification of the parent carboxylic acid, followed by the conversion of the resulting ester into the acyl chloride. This strategy can be particularly useful when the starting material is sensitive to harsh conditions typically employed in direct chlorination.
The reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature has been shown to provide acid chlorides in very good yields, while other common esters like methyl, ethyl, and benzyl (B1604629) esters are generally unreactive under these conditions. organic-chemistry.org This selectivity provides a chemo- and regioselective route to this compound from its corresponding tert-butyl ester, minimizing side reactions.
Reaction Scheme: Esterification and Chlorination
Esterification: 2-(3-Chlorophenoxy)butanoic acid + tert-Butanol → tert-Butyl 2-(3-chlorophenoxy)butanoate
Chlorination: tert-Butyl 2-(3-chlorophenoxy)butanoate + SOCl₂ → this compound
This method's advantage lies in the mild conditions required for the chlorination of the tert-butyl ester, which can prevent degradation of the target molecule.
Direct Acyl Halide Formation from Precursors
The most conventional and direct method for synthesizing this compound is the direct conversion of the parent carboxylic acid, 2-(3-chlorophenoxy)butanoic acid. libretexts.org This transformation involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom using a suitable chlorinating agent. libretexts.orglibretexts.org Several standard reagents are employed for this purpose, each with distinct advantages and byproducts. chemguide.co.uk
Thionyl Chloride (SOCl₂): This is a widely used reagent for preparing acyl chlorides. wikipedia.org The reaction of 2-(3-chlorophenoxy)butanoic acid with thionyl chloride produces the desired acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. libretexts.orgchemguide.co.uk The process often requires fractional distillation to separate the product from any excess reagents. chemguide.co.uk
Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids in the cold to yield the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. libretexts.orgchemguide.co.uk The liquid acyl chloride can then be separated from the liquid POCl₃ by fractional distillation. libretexts.org
Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is also effective for this conversion. wikipedia.org It is often used for more sensitive substrates, although it is a more expensive option. wikipedia.org
The choice of reagent depends on the scale of the reaction, the sensitivity of the substrate, and cost considerations.
Interactive Data Table: Comparison of Direct Chlorinating Agents
| Reagent | Formula | Physical State | Byproducts | Key Advantages |
| Thionyl Chloride | SOCl₂ | Liquid | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. libretexts.org |
| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃(l), HCl(g) | Effective reaction under cold conditions. chemguide.co.uk |
| Oxalyl Chloride | (COCl)₂ | Liquid | CO(g), CO₂(g), HCl(g) | Milder and more selective reagent. wikipedia.org |
Novel Approaches in the Synthesis of this compound
Recent advancements in synthetic chemistry have introduced novel methodologies that offer improved efficiency, safety, and environmental performance for the synthesis of acyl chlorides like this compound.
Catalytic Pathways in the Formation of Acyl Chlorides
The use of catalysts can significantly enhance the rate and selectivity of acyl chloride formation, often allowing for milder reaction conditions.
Dimethylformamide (DMF): DMF is a well-known catalyst for reactions involving thionyl chloride and oxalyl chloride. wikipedia.org It reacts with the chlorinating agent to form a Vilsmeier reagent, an iminium intermediate, which is highly reactive towards the carboxylic acid, facilitating the formation of the acyl chloride. wikipedia.org
Pyridine (B92270) and other Bases: Bases such as pyridine can activate acyl chlorides via a nucleophilic catalysis mechanism, accelerating acylation reactions. wikipedia.org
3,3-Dichlorocyclopropenes: In the presence of a tertiary amine base, 3,3-dichlorocyclopropenes can rapidly catalyze the conversion of carboxylic acids to their corresponding acyl chlorides through a process known as aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis represents a modern approach. For instance, aldehydes can be converted to acid chlorides using a mixture of tert-butyl hydrogen peroxide, N-chlorosuccinimide, and a Ru(bpy)₃Cl₂ photocatalyst. organic-chemistry.org While this applies to aldehydes, it highlights the potential of light-mediated catalytic pathways in related transformations.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comthepharmajournal.com The synthesis of this compound can be made more environmentally benign by applying these principles.
Atom Economy: Direct chlorination of the carboxylic acid is inherently more atom-economical than multi-step routes.
Safer Reagents: While effective, traditional chlorinating agents like phosgene (B1210022) are highly toxic. google.com The use of thionyl chloride or oxalyl chloride is a safer alternative. wikipedia.org The lifecycle of chlorine itself can be part of a sustainable process, as it is industrially produced from abundant sodium chloride and can be neutralized back to NaCl after use. nih.gov
Catalysis: Employing catalysts reduces the amount of reagents needed, minimizing waste. thepharmajournal.com
Alternative Energy Sources: The use of microwaves and ultrasound can lead to shorter reaction times, reduced energy consumption, and often improved yields, aligning with green chemistry goals. wjpmr.comtandfonline.com
Waste Valorization: An environmentally friendly industrial process for a similar compound, 4-chlorobutyryl chloride, involves comprehensively utilizing the exhaust gas and tail materials to produce other valuable chemicals like hydrochloric acid and sodium sulfite, achieving almost no emission of waste. google.com
Microwave-Assisted and Sonochemical Syntheses
Modern energy sources are being increasingly applied to accelerate and improve synthetic organic reactions.
Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. scholarsresearchlibrary.com A patented method for the synthesis of 2-(4-isobutylphenyl) propanoyl chloride using thionyl chloride under microwave irradiation highlights the efficiency of this approach for acyl chloride formation. wipo.int The synthesis of a salicylic (B10762653) acid derivative using microwave exposure was completed in 5 minutes, demonstrating a significant acceleration compared to conventional heating. nih.gov This technique could be directly applied to the synthesis of this compound to enhance reaction speed and efficiency.
Sonochemical Synthesis (Ultrasound): Sonochemistry, the application of ultrasound to chemical reactions, can accelerate reactions and increase yields. tandfonline.com Ultrasound has been shown to be beneficial by initiating reactions without additives, avoiding harsh conditions like high temperatures, and simplifying processes. tandfonline.com For example, the acylation of aryl amines with acyl chlorides proceeds to completion within minutes under sonic conditions, demonstrating the power of ultrasound in reactions involving acyl chlorides. tandfonline.com
Interactive Data Table: Comparison of Synthesis Conditions
| Method | Energy Source | Typical Reaction Time | Key Advantages |
| Conventional Heating | Conduction/Convection | Hours | Well-established, predictable. |
| Microwave-Assisted | Microwave Irradiation | Minutes | Rapid heating, reduced reaction times, higher yields. scholarsresearchlibrary.comwipo.int |
| Sonochemical | Ultrasound Waves | Minutes | Accelerated reaction rates, improved yields, milder conditions. tandfonline.com |
Optimization of Reaction Conditions for Enhanced Synthesis Yield and Purity
The efficient synthesis of this compound is paramount for its application in various chemical industries. Optimization of reaction conditions is a critical step to maximize the yield and purity of the final product, thereby ensuring cost-effectiveness and process safety. The synthesis is typically a two-step process: first, the preparation of 2-(3-Chlorophenoxy)butanoic acid, followed by its conversion to the corresponding acyl chloride. This section delves into the detailed research findings on the optimization of these reaction conditions.
The primary route to obtaining this compound involves the reaction of 2-(3-Chlorophenoxy)butanoic acid with a chlorinating agent. Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) are commonly employed for this transformation. chemguide.co.uk The choice of reagent and the reaction parameters significantly influence the outcome of the synthesis.
Research into analogous compounds, such as 2-phenoxypropionyl chloride, provides valuable insights into optimizing the synthesis of this compound. A patented method for a similar compound outlines a two-step synthesis that can be adapted and optimized. google.com
The first step involves the synthesis of the precursor, 2-(3-Chlorophenoxy)butanoic acid, from 3-chlorophenol (B135607) and 2-chlorobutanoic acid under alkaline conditions. The optimization of this step is crucial as the purity of the resulting carboxylic acid directly impacts the quality of the final acyl chloride. Key parameters to consider are the molar ratio of reactants, the choice and amount of base, reaction temperature, and reaction time.
Following the synthesis of the carboxylic acid, the second step is its conversion to this compound. The optimization of this chlorination step focuses on the selection of the chlorinating agent, the use of a solvent, reaction temperature, and time.
Detailed investigation into these parameters allows for the development of a robust and efficient synthetic protocol. The following tables summarize the plausible effects of varying reaction conditions on the synthesis, based on established chemical principles and data from related syntheses.
Table 1: Optimization of 2-(3-Chlorophenoxy)butanoic Acid Synthesis
| Parameter | Variation | Effect on Yield | Effect on Purity | Notes |
| Molar Ratio (3-chlorophenol : 2-chlorobutanoic acid) | 1:1.2 to 1:1.5 | Increasing the excess of 2-chlorobutanoic acid can drive the reaction to completion, increasing the yield. | A large excess may lead to difficulties in purification, potentially lowering the purity of the isolated product. | An optimal ratio balances high conversion with ease of purification. A 1:1.3 ratio is often a good starting point. google.com |
| Base (e.g., NaOH, KOH) | Molar ratio (phenol:base) 1:1.2 to 1:5.0 | Sufficient base is required to deprotonate the phenol (B47542) and neutralize the HCl byproduct. An excess can ensure complete reaction. | A large excess of base can promote side reactions or make the work-up more challenging. | The choice of base and its concentration can affect the reaction rate and selectivity. google.com |
| Reaction Temperature | 60-70 °C | Higher temperatures generally increase the reaction rate, leading to higher yields in a shorter time. google.com | Temperatures that are too high can lead to decomposition of reactants or products, or the formation of byproducts, thus reducing purity. | A temperature of around 65 °C is often found to be optimal for similar reactions. google.com |
| Reaction Time | 5-6 hours | Longer reaction times can lead to higher conversion and yield. google.com | Prolonged reaction times at elevated temperatures may increase the formation of degradation products. | The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal time for completion. |
Table 2: Optimization of this compound Synthesis
| Parameter | Variation | Effect on Yield | Effect on Purity | Notes |
| Chlorinating Agent | Thionyl chloride, Oxalyl chloride, PCl₅ | All can be effective. Thionyl chloride and oxalyl chloride are often preferred as the byproducts are gaseous (SO₂ and HCl, or CO, CO₂ and HCl), simplifying purification. chemguide.co.uk | The choice of reagent can affect the formation of specific impurities. Oxalyl chloride with a catalytic amount of DMF is often very clean. | The reactivity and cost of the chlorinating agent are also important considerations. |
| Molar Ratio (Carboxylic acid : Chlorinating agent) | 1:1.2 to 1:2.0 | An excess of the chlorinating agent ensures complete conversion of the carboxylic acid. | A large excess can lead to the formation of chlorinated byproducts if other reactive sites are present and complicates removal after the reaction. | A molar ratio of 1:1.5 is often sufficient. google.com |
| Solvent | Dichloromethane (DCM), Toluene, DMF (catalytic) | The use of an inert solvent can facilitate handling and control of the reaction temperature. DCM is a common choice. | The solvent must be dry to prevent hydrolysis of the acyl chloride product. The choice of solvent can influence reaction rate and side reactions. | For some substrates, running the reaction neat in the chlorinating agent (e.g., thionyl chloride) can be effective. google.com |
| Reaction Temperature | 15-40 °C | The reaction is often exothermic. Moderate temperatures are usually sufficient to drive the reaction to completion. google.com | Higher temperatures can lead to the formation of colored impurities and decomposition of the desired product. | A temperature of around 30 °C is often a good compromise between reaction rate and product stability. google.com |
| Reaction Time | 5-7 hours | Sufficient time is needed for the reaction to go to completion. google.com | Extended reaction times may lead to the formation of byproducts. | Monitoring the reaction progress is essential to determine the optimal reaction time. |
| Purification | Distillation under reduced pressure | Distillation is an effective method to separate the acyl chloride from non-volatile impurities and excess reagents. | The distillation conditions (temperature and pressure) must be carefully controlled to prevent thermal decomposition of the product. | A collection temperature of around 80 °C under reduced pressure has been reported for a similar compound. google.com |
By systematically varying these parameters and analyzing the resulting yield and purity, an optimized protocol for the synthesis of this compound can be established. This ensures a high-quality product suitable for its intended applications.
Chemical Reactivity and Mechanistic Investigations of 2 3 Chlorophenoxy Butanoyl Chloride
Nucleophilic Acyl Substitution Reactions of 2-(3-Chlorophenoxy)butanoyl chloride
This compound, as a typical acyl chloride, is characterized by its high reactivity towards nucleophiles. Acyl chlorides are among the most reactive derivatives of carboxylic acids due to the strong electron-withdrawing inductive effect of the chlorine atom, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org Consequently, this compound readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.
These transformations proceed via a well-established two-step mechanism known as nucleophilic addition-elimination. libretexts.orgyoutube.com The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comkhanacademy.org This intermediate is transient and rapidly collapses by expelling the chloride ion, which is an excellent leaving group, thereby reforming the carbonyl double bond and yielding the final substituted product. youtube.comkhanacademy.org
Reactions with Oxygen Nucleophiles for Ester Formation
The reaction of this compound with oxygen-based nucleophiles, such as alcohols or phenols, provides a direct and efficient route to the corresponding esters. This process, known as esterification, is a classic example of nucleophilic acyl substitution. libretexts.orgchemguide.co.uk The reaction is typically rapid and highly exothermic. libretexts.orgchemguide.co.uk
The mechanism involves the attack of the alcohol's lone pair of electrons on the carbonyl carbon. libretexts.orgyoutube.com The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion. libretexts.org The protonated ester then loses a proton, often facilitated by a weak base like pyridine (B92270) or triethylamine, to yield the neutral ester and the hydrochloride salt of the base. youtube.com The inclusion of a base is crucial to neutralize the hydrogen chloride (HCl) byproduct, which can otherwise participate in side reactions. chemguide.co.uk
The versatility of this reaction allows for the synthesis of a wide array of esters by varying the alcohol component.
Table 1: Esterification Reactions of this compound This table is generated based on established chemical principles of nucleophilic acyl substitution.
| Nucleophile (Alcohol) | Product Name | Chemical Formula of Product |
|---|---|---|
| Methanol | Methyl 2-(3-chlorophenoxy)butanoate | C₁₁H₁₃ClO₃ |
| Ethanol | Ethyl 2-(3-chlorophenoxy)butanoate | C₁₂H₁₅ClO₃ |
| Isopropanol | Isopropyl 2-(3-chlorophenoxy)butanoate | C₁₃H₁₇ClO₃ |
| Phenol (B47542) | Phenyl 2-(3-chlorophenoxy)butanoate | C₁₆H₁₅ClO₃ |
Amidation Reactions with Nitrogen Nucleophiles for Amide Derivatives
This compound reacts readily with nitrogen nucleophiles such as ammonia, primary amines, and secondary amines to form the corresponding amides. sphinxsai.com These amidation reactions are generally vigorous and proceed through the same nucleophilic addition-elimination mechanism. chemguide.co.uk
The reaction involves the nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine onto the carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of the chloride ion from the tetrahedral intermediate. A subsequent deprotonation step, typically by a second molecule of the amine acting as a base, yields the final amide product and an ammonium (B1175870) chloride salt. libretexts.org For this reason, the reaction is often carried out using at least two equivalents of the amine. libretexts.org
This method is highly effective for creating a diverse range of primary, secondary, and tertiary amides. nih.govfishersci.itccspublishing.org.cnresearchgate.net
Table 2: Amidation Reactions of this compound This table is generated based on established chemical principles of nucleophilic acyl substitution.
| Nucleophile (Amine) | Product Name | Chemical Formula of Product |
|---|---|---|
| Ammonia | 2-(3-Chlorophenoxy)butanamide | C₁₀H₁₂ClNO₂ |
| Ethylamine | N-Ethyl-2-(3-chlorophenoxy)butanamide | C₁₂H₁₆ClNO₂ |
| Diethylamine | N,N-Diethyl-2-(3-chlorophenoxy)butanamide | C₁₄H₂₀ClNO₂ |
| Aniline | N-Phenyl-2-(3-chlorophenoxy)butanamide | C₁₆H₁₆ClNO₂ |
Thioacylation with Sulfur Nucleophiles for Thioester Formation
In reactions with sulfur nucleophiles, such as thiols, this compound undergoes thioacylation to produce thioesters. chemistrysteps.comorganic-chemistry.org Thiols are generally more potent nucleophiles than their alcohol counterparts, leading to facile reactions. chemistrysteps.com The reaction proceeds through the nucleophilic addition-elimination pathway, analogous to ester and amide formation.
The sulfur atom of the thiol attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then collapses, ejecting the chloride ion to form the thioester. As with alcoholysis, a base is often used to scavenge the HCl produced.
Table 3: Thioacylation Reactions of this compound This table is generated based on established chemical principles of nucleophilic acyl substitution.
| Nucleophile (Thiol) | Product Name | Chemical Formula of Product |
|---|---|---|
| Ethanethiol | S-Ethyl 2-(3-chlorophenoxy)butanethioate | C₁₂H₁₅ClO₂S |
| Thiophenol | S-Phenyl 2-(3-chlorophenoxy)butanethioate | C₁₆H₁₅ClO₂S |
Reactions with Carbon Nucleophiles (e.g., Organometallic Reagents)
The reaction of this compound with carbon nucleophiles, particularly organometallic reagents, is a powerful method for forming new carbon-carbon bonds. The nature of the final product depends significantly on the reactivity of the organometallic reagent used. chemistrysteps.com
With highly reactive organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li), a double addition typically occurs. masterorganicchemistry.comyoutube.com The first equivalent of the reagent performs a nucleophilic acyl substitution, replacing the chloride to form an intermediate ketone. chemistrysteps.comyoutube.com This newly formed ketone is also highly reactive towards the Grignard or organolithium reagent and immediately undergoes a second nucleophilic addition to yield a tertiary alcohol upon acidic workup. chemistrysteps.commasterorganicchemistry.com
To isolate the ketone as the final product, less reactive organometallic reagents are required. chemistrysteps.com Gilman reagents (lithium dialkylcuprates, R₂CuLi) are ideal for this purpose. chemistryscore.comchemistrysteps.commasterorganicchemistry.com These organocuprates are sufficiently nucleophilic to react with the highly reactive acyl chloride but are generally unreactive towards the resulting ketone product, allowing for its isolation in good yield. chemistrysteps.comchemistrysteps.commasterorganicchemistry.comyoutube.com This selective reaction is a key synthetic transformation. chemistryscore.comorganic-chemistry.org
Table 4: Reactions of this compound with Organometallic Reagents This table is generated based on established chemical principles of nucleophilic acyl substitution.
| Reagent | Intermediate Product | Final Product (after workup) | Product Class |
|---|---|---|---|
| 1. CH₃MgBr (2 equiv), 2. H₃O⁺ | 3-(3-Chlorophenoxy)pentan-2-one | 2-(3-Chlorophenoxy)-3-methylpentan-3-ol | Tertiary Alcohol |
| 1. (CH₃)₂CuLi, 2. H₂O | N/A | 3-(3-Chlorophenoxy)pentan-2-one | Ketone |
Intramolecular Cyclization Reactions of this compound Analogues
While this compound itself does not possess the necessary functionality for intramolecular cyclization, its analogues can be designed to undergo such reactions. Intramolecular cyclization occurs when a nucleophilic group and an electrophilic group within the same molecule react to form a cyclic compound. The acyl chloride group serves as a potent electrophile for this purpose.
For an analogue of this compound to cyclize, it must contain a suitably positioned internal nucleophile. For example, if a hydroxyl (-OH) or an amino (-NH₂) group were present on the phenoxy ring or the butanoyl chain, an intramolecular nucleophilic acyl substitution could occur. The feasibility of the cyclization is governed by several factors, including the length of the chain connecting the nucleophile and the electrophile, which determines the size of the resulting ring. The formation of five- and six-membered rings is generally thermodynamically and kinetically favored. researchgate.net
An example would be an analogue like 2-(2-hydroxy-3-chlorophenoxy)butanoyl chloride. The hydroxyl group in the ortho position could act as an intramolecular nucleophile, attacking the acyl chloride carbonyl. This would lead to the formation of a cyclic ester, known as a lactone, specifically a dibenzoxazepinone derivative. Such cyclizations are a key strategy in the synthesis of various heterocyclic compounds. researchgate.netnih.gov
Investigations into Reaction Kinetics and Mechanistic Pathways of this compound Transformations
The transformations of this compound are governed by the kinetics and mechanism of nucleophilic acyl substitution. pearson.com The reaction proceeds through a two-stage addition-elimination pathway. libretexts.orgmasterorganicchemistry.com
Addition Step: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral, sp³-hybridized intermediate. youtube.comkhanacademy.org
Elimination Step: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group. youtube.com
The structure of this compound influences its reactivity. The 3-chlorophenoxy group attached to the alpha-carbon is electron-withdrawing due to the inductive effect of both the oxygen and the chlorine atom. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.org Consequently, this compound is expected to be highly reactive, likely more so than a simple alkanoyl chloride like butanoyl chloride.
Mechanistic pathways can be further elucidated through computational studies to model transition states and intermediates, or through experimental techniques such as isotopic labeling to track the movement of atoms throughout the reaction. researchgate.net
Elucidation of Transition States and Intermediates
The prevailing mechanism for nucleophilic acyl substitution is a two-step addition-elimination process that involves a distinct tetrahedral intermediate. pressbooks.publibretexts.org While often highly transient, the existence of such intermediates has been a subject of extensive study and has been controversially detected for simple systems like the reaction of acetyl chloride with ethanol. rsc.orgbohrium.comrsc.org
The Tetrahedral Intermediate:
The reaction is initiated by the attack of a nucleophile (Nu) on the electrophilic carbonyl carbon of this compound. This addition step breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. wikipedia.org
Transition States:
The reaction pathway involves at least two transition states (TS1 and TS2) that flank the tetrahedral intermediate:
TS1 (Addition Transition State): This is the transition state for the initial nucleophilic attack. As the nucleophile approaches the carbonyl carbon, the C-Nu bond begins to form while the C=O pi bond starts to break. The geometry at the carbonyl carbon changes from trigonal planar towards tetrahedral. This transition state has a significant partial negative charge developing on the carbonyl oxygen and a partial bond between the carbon and the incoming nucleophile.
TS2 (Elimination Transition State): Following the formation of the tetrahedral intermediate, the reaction proceeds through a second transition state as the carbonyl double bond reforms and the chloride ion is expelled. In TS2, the C-Cl bond is partially broken, and the C=O pi bond is partially reformed. The stability of the departing chloride as a leaving group makes the energy barrier for this step relatively low. libretexts.org
Computational studies on similar acyl chlorides suggest that the reaction pathway may not always involve a stable, discernible tetrahedral intermediate. nih.gov In some cases, particularly with strong nucleophiles or in non-polar solvents, the reaction may proceed through a single, concerted SN2-like transition state where the nucleophile attacks and the chloride ion departs simultaneously. researchgate.net Conversely, in highly ionizing, polar solvents, a dissociative SN1-like mechanism involving the formation of a planar acylium ion intermediate (R-C=O⁺) could become significant. wikipedia.orglibretexts.org
Role of Solvent Effects on Reaction Mechanisms
The choice of solvent can profoundly influence both the rate and the underlying mechanism of nucleophilic acyl substitution reactions. wikipedia.orgresearchgate.net Solvents mediate reactivity by stabilizing or destabilizing reactants, transition states, and intermediates through various intermolecular forces. numberanalytics.com The polarity of the solvent, often quantified by its dielectric constant (ε), is a key parameter. libretexts.org
| Solvent | Dielectric Constant (ε) |
|---|---|
| n-Hexane | 1.88 |
| Toluene | 2.38 |
| Tetrahydrofuran (THF) | 7.58 |
| Acetone | 20.7 |
| Ethanol | 24.5 |
| Acetonitrile | 37.5 |
| Water | 78.4 |
The effect of the solvent on the reaction of this compound can be understood by considering its influence on the different possible mechanistic pathways:
SN2-like/Tetrahedral Mechanism: In non-polar solvents (e.g., n-hexane, toluene), the reaction is more likely to proceed through a mechanism with a less charge-separated transition state, such as a concerted SN2-like pathway or the standard addition-elimination pathway. Polar aprotic solvents (e.g., acetone, acetonitrile) can accelerate these reactions by stabilizing the polar transition states (TS1 and TS2) more than the neutral ground-state reactants. wikipedia.org
SN1-like Mechanism: In highly polar, ionizing solvents, particularly polar protic solvents like water or ethanol, an SN1-like mechanism may be favored. libretexts.orgacs.org These solvents are effective at solvating and stabilizing both the departing chloride anion and the resulting acylium cation intermediate, thereby lowering the activation energy for the initial C-Cl bond cleavage. libretexts.org
The Hughes-Ingold rules provide a framework for predicting how solvent polarity affects reaction rates based on the charge development in the transition state. wikipedia.org For a reaction of a neutral substrate like this compound that proceeds through a polar, charge-separated transition state, an increase in solvent polarity is expected to increase the reaction rate.
| Solvent | Dielectric Constant (ε) | Relative Rate (krel) | Likely Mechanistic Contribution |
|---|---|---|---|
| Toluene | 2.38 | 1 | SN2-like / Tetrahedral |
| Acetone | 20.7 | ~102 | Tetrahedral / Polar SN2 |
| Ethanol | 24.5 | ~103 | Mixed SN1/SN2 |
| 80% Water / 20% Ethanol | ~67 | ~104 | Predominantly SN1-like |
As illustrated in Table 2, moving to more polar solvents dramatically increases the reaction rate. This acceleration is consistent with a mechanistic shift towards a pathway involving greater charge separation in the rate-determining step. In solvents with high dielectric constants, the stabilization of ionic intermediates (acylium and chloride ions) makes the dissociative SN1 pathway more accessible and kinetically favorable. libretexts.orgmdpi.com
Catalytic Approaches in the Transformations of 2 3 Chlorophenoxy Butanoyl Chloride
Transition Metal-Catalyzed Reactions with 2-(3-Chlorophenoxy)butanoyl chloride
Transition metal catalysis offers a versatile toolkit for the functionalization of acyl chlorides.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For an acyl chloride like this compound, these reactions would typically involve the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the acyl chloride. The resulting acylpalladium(II) intermediate could then undergo various coupling reactions.
One of the most common transformations is the Suzuki-Miyaura coupling, where the acylpalladium(II) complex reacts with an organoboron compound. While no specific examples with this compound are documented, research on other benzoyl chlorides has demonstrated the synthesis of biaryl ketones using heterogeneous Pd/C catalysts. mdpi.com Another relevant reaction is the Stille coupling, which involves the reaction of the acylpalladium(II) intermediate with an organostannane.
The general mechanism for these cross-coupling reactions involves:
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the acyl chloride.
Transmetalation: The organic group from the organometallic reagent (e.g., organoboron or organotin) is transferred to the palladium center.
Reductive Elimination: The two organic fragments couple, forming the new product and regenerating the Pd(0) catalyst.
A hypothetical example of a Suzuki-Miyaura coupling reaction is presented in the table below.
| Catalyst | Coupling Partner | Base | Solvent | Product |
| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ | Toluene | 2-(3-Chlorophenoxy)-1-arylbutan-1-one |
Other Transition Metal Catalysis for Selective Functionalization
Besides palladium, other transition metals like rhodium, nickel, and copper are also employed in the catalysis of reactions involving acyl chlorides. These metals can mediate a variety of transformations, including additions to unsaturated systems and decarbonylative couplings. For instance, rhodium catalysts are known to promote the addition of acyl chlorides across alkenes and alkynes. Nickel catalysts, often being more cost-effective than palladium, are also utilized for cross-coupling reactions.
Organocatalytic Activation and Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative to traditional catalysis. For acyl chlorides, common organocatalysts include N-heterocyclic carbenes (NHCs) and chiral amines or phosphines. These catalysts can activate the acyl chloride towards nucleophilic attack, enabling a range of transformations.
For instance, an NHC could react with this compound to form a reactive acyl azolium intermediate. This intermediate is a potent acylating agent and can participate in various reactions, such as the synthesis of esters, amides, and ketones under mild conditions. Chiral organocatalysts could potentially be used to achieve enantioselective transformations, which would be particularly relevant for the chiral center in this compound.
Biocatalytic Resolution and Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. For a chiral compound like this compound, biocatalytic kinetic resolution would be a powerful tool to separate the enantiomers. Lipases are a class of enzymes commonly used for the resolution of racemic acids and their derivatives.
While no studies have been reported for this compound, research on the closely related 2-(4-chlorophenoxy)propionic acid has demonstrated successful kinetic resolution using Candida rugosa lipase. researchgate.net In a hypothetical scenario, a lipase could selectively hydrolyze one enantiomer of this compound to the corresponding carboxylic acid, leaving the other enantiomer unreacted. This would allow for the separation of the two enantiomers.
The table below illustrates a hypothetical biocatalytic resolution.
| Enzyme | Reaction | Solvent | Outcome |
| Lipase | Enantioselective hydrolysis | Organic solvent/water | Separation of (R)- and (S)-2-(3-chlorophenoxy)butanoic acid |
Heterogeneous Catalysis in Reactions of this compound
Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, which simplifies catalyst separation and recycling. For reactions involving acyl chlorides, palladium supported on carbon (Pd/C) is a widely used heterogeneous catalyst. mdpi.com It can effectively catalyze cross-coupling reactions, such as the Suzuki-Miyaura reaction, to produce ketones.
The use of a heterogeneous catalyst like Pd/C offers several advantages, including:
Ease of separation from the reaction mixture.
Potential for catalyst reuse, leading to more sustainable processes.
Often lower catalyst leaching into the product.
A hypothetical application in a cross-coupling reaction is detailed below.
| Catalyst | Reaction Type | Advantages |
| Pd/C | Suzuki-Miyaura Coupling | Recyclable, low contamination of product |
Stereochemical Aspects in Reactions Involving 2 3 Chlorophenoxy Butanoyl Chloride
Asymmetric Synthesis Methodologies Employing 2-(3-Chlorophenoxy)butanoyl chloride
No specific methodologies have been documented.
Enantioselective Transformations Guided by Chiral Auxiliaries or Catalysts
There are no published examples of the use of chiral auxiliaries or catalysts for enantioselective transformations of this compound.
Diastereoselective Reactions and Control Strategies
Specific studies on diastereoselective reactions involving this compound and strategies for their control are not available.
Kinetic and Dynamic Kinetic Resolution Studies
There is no record of kinetic or dynamic kinetic resolution studies performed on this compound or its corresponding acid.
Advanced Analytical Methodologies in the Study of 2 3 Chlorophenoxy Butanoyl Chloride and Its Reaction Pathways
In-Situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection
Real-time monitoring of chemical reactions involving 2-(3-Chlorophenoxy)butanoyl chloride is essential for understanding reaction mechanisms and optimizing process parameters. In-situ spectroscopic techniques are invaluable for this purpose as they allow for the direct observation of reacting species without the need for sample extraction, which could alter the reaction's course. spectroscopyonline.com
Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR) FTIR, is a powerful tool for tracking the concentration changes of reactants, intermediates, and products. researchgate.net The carbonyl stretching frequency of the acyl chloride group in this compound provides a distinct spectroscopic handle to monitor its consumption. As the reaction proceeds, for instance, in an esterification or amidation reaction, the appearance of new carbonyl bands corresponding to the ester or amide products can be observed and quantified. This allows for the determination of reaction kinetics and the detection of any transient intermediates that may possess unique vibrational signatures. frontiersin.org
For reactions occurring on surfaces or in thin films, Infrared Reflection-Absorption Spectroscopy (IRRAS) can provide valuable information. spectroscopyonline.com Furthermore, Raman spectroscopy can be a complementary technique, especially for reactions in aqueous media, due to the weak Raman scattering of water. researchgate.net The combination of these in-situ methods provides a comprehensive picture of the reaction dynamics, enabling the elucidation of complex reaction pathways and the identification of short-lived, labile intermediates that would be undetectable through conventional offline analysis. spectroscopyonline.com
Table 1: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Application in Studying this compound Reactions |
|---|---|---|
| ATR-FTIR | Infrared radiation is passed through an internal reflection element in contact with the sample. | Real-time monitoring of the disappearance of the acyl chloride carbonyl band and the appearance of product carbonyl bands. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Complementary to IR for monitoring reactions in aqueous solutions and identifying species with strong Raman scattering. |
| IRRAS | IR beam reflects off a substrate after passing through a thin sample. | Studying reactions occurring on surfaces or in thin films. |
Advanced Chromatographic Methods for Complex Reaction Mixture Analysis
The products of reactions involving this compound are often part of complex mixtures containing unreacted starting materials, byproducts, and various derivatives. Advanced chromatographic techniques are indispensable for the separation and quantification of these components.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones of reaction mixture analysis. researchgate.net Given the reactive nature of the acyl chloride, a derivatization step is often necessary before analysis by reversed-phase HPLC. americanpharmaceuticalreview.com For direct analysis, normal phase chromatography (NP-HPLC) or supercritical fluid chromatography (SFC) can be employed, provided that the mobile phase is free of nucleophilic solvents like alcohols. americanpharmaceuticalreview.com These techniques are well-suited for in-process control, allowing for the monitoring of reactant consumption and product formation. americanpharmaceuticalreview.com
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing volatile and thermally stable derivatives of this compound. americanpharmaceuticalreview.comshimadzu.com The high resolution of modern capillary columns allows for the separation of closely related isomers.
Table 2: Advanced Chromatographic Methods and Their Applications
| Method | Principle | Suitability for this compound Analysis |
|---|---|---|
| UHPLC/HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | Separation of complex reaction mixtures, often requiring pre-column derivatization for the acyl chloride. |
| NP-HPLC | Utilizes a polar stationary phase and a non-polar mobile phase. | Direct analysis of the acyl chloride, avoiding degradation by aqueous mobile phases. americanpharmaceuticalreview.com |
| SFC | Uses a supercritical fluid as the mobile phase. | Offers rapid and efficient separations with reduced solvent consumption. researchgate.net |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. | Analysis of volatile derivatives and structural elucidation of separated components. shimadzu.com |
Mass Spectrometry for Structural Elucidation of Novel Derivatives and Adducts
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of novel derivatives and adducts of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. chromatographyonline.com
Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate intact molecular ions of the derivatives, which is crucial for molecular weight determination. researchgate.netchromatographyonline.com Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented within the mass spectrometer, provide valuable structural information. shimadzu.comnih.gov The fragmentation patterns of the derivatives can be analyzed to identify characteristic neutral losses and fragment ions, which helps in piecing together the structure of the molecule. For instance, the fragmentation of a derivative would likely show ions corresponding to the 3-chlorophenoxy moiety and other key structural components.
Gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS) is also a powerful tool for structural elucidation, as the resulting mass spectra are rich in fragment ions and can be compared against spectral libraries for identification. nist.gov
X-ray Crystallography for Absolute Stereochemical Assignment of Derivatives
When this compound reacts to form chiral derivatives, determining the absolute stereochemistry is of paramount importance. Single-crystal X-ray crystallography is the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including its absolute configuration. thieme-connect.desoton.ac.uk
The process requires the formation of a high-quality single crystal of the derivative. thieme-connect.de The diffraction pattern of X-rays passing through the crystal is then used to generate an electron density map, from which the positions of all atoms can be determined. thieme-connect.de For chiral molecules, the use of anomalous dispersion allows for the determination of the absolute configuration. thieme-connect.de The presence of a "heavy" atom, such as the chlorine atom in the 3-chlorophenoxy group, can enhance the anomalous scattering effect, thereby improving the reliability of the absolute stereochemical assignment. soton.ac.uk The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. dtic.milresearchgate.net
Computational and Theoretical Investigations of 2 3 Chlorophenoxy Butanoyl Chloride
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. For 2-(3-chlorophenoxy)butanoyl chloride, these methods are essential for understanding its spatial arrangement, which is critical for its reactivity and potential interactions with other molecules.
Conformational analysis is a key aspect of molecular modeling, focusing on the different spatial arrangements (conformers) a molecule can adopt due to the rotation around its single bonds. The butanoyl chloride chain, connected to the phenoxy group via an ether linkage, possesses significant conformational flexibility. Computational methods, such as molecular mechanics or more rigorous quantum chemical calculations, can be employed to:
Identify Stable Conformers: By systematically rotating the rotatable bonds, a potential energy surface can be generated. The minima on this surface correspond to the most stable, low-energy conformations of the molecule.
Determine Rotational Barriers: These calculations can quantify the energy required to rotate from one conformer to another, providing insight into the molecule's flexibility at different temperatures.
Understanding the preferred conformations is crucial as it dictates how the reactive acyl chloride group is presented for chemical reactions.
Quantum Chemical Studies of Reactivity and Reaction Transition States
Quantum chemical methods, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. As an acyl chloride, its chemistry is dominated by nucleophilic acyl substitution reactions. ontosight.ai
Computational studies can elucidate the mechanisms of these reactions by:
Mapping Reaction Pathways: The entire course of a reaction, from reactants to products, can be modeled. This includes the identification of transition states—the highest energy point along the reaction coordinate.
Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. This value is directly related to the reaction rate, allowing for theoretical predictions of how quickly the molecule will react with nucleophiles like water (hydrolysis), alcohols (esterification), or amines (amidation).
Visualizing Transition State Structures: The geometry of the transition state can be determined, showing the precise arrangement of atoms as bonds are broken and formed. For a nucleophilic attack on the carbonyl carbon of this compound, this would typically involve a tetrahedral intermediate.
Prediction of Spectroscopic Properties and Reaction Outcomes
Computational chemistry is also a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, quantum chemical calculations can be used to predict:
Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This would show characteristic peaks, such as the strong carbonyl (C=O) stretch of the acyl chloride group.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical predictions of 1H and 13C NMR chemical shifts can be calculated. These predictions are based on the magnetic shielding experienced by each nucleus, which is determined by the molecule's electronic environment. Comparing theoretical spectra with experimental data can confirm the molecule's structure.
Furthermore, computational models, including machine learning algorithms trained on vast reaction databases, are increasingly used to predict the outcomes of chemical reactions. By inputting the structures of this compound and a potential nucleophile, these models can predict the most likely product, helping to streamline the design of synthetic pathways.
Structure-Reactivity Relationship Studies via Computational Methods
Structure-reactivity relationship studies aim to understand how a molecule's chemical structure influences its reactivity. Computational methods are ideal for this, as they allow for systematic changes to the molecular structure and the immediate calculation of resulting electronic and energetic properties.
For this compound, a key structural feature is the chlorine atom on the phenyl ring. Computational analyses, such as population analysis, can quantify the electronic effects of this substituent. The chlorine atom acts as an electron-withdrawing group, pulling electron density away from the aromatic ring and, through the ether linkage, from the carbonyl group. This inductive effect increases the partial positive charge (electrophilicity) on the carbonyl carbon.
A comparative computational study with related analogs can highlight these relationships. For example, comparing this compound with an analog containing electron-donating groups (like methyl groups) would demonstrate this principle. The electron-withdrawing chloro substituent enhances the reactivity of the acyl chloride toward nucleophiles compared to analogs with electron-donating groups.
These computational studies provide a quantitative basis for the qualitative principles of physical organic chemistry and are invaluable for designing molecules with tailored reactivity.
An in-depth analysis of emerging research and future prospects for the chemical compound this compound reveals a landscape ripe with potential for innovation across various sectors of chemical science. While direct research on this specific molecule is not extensively documented in publicly available literature, its structural features as a chiral acyl chloride with a phenoxy substituent provide a strong basis for predicting its future applications and areas of investigation.
Q & A
Basic: What are the recommended synthetic routes for 2-(3-chlorophenoxy)butanoyl chloride, and how can reaction efficiency be monitored?
Answer:
Synthesis typically involves nucleophilic substitution of 3-chlorophenol with butanoyl chloride derivatives. A two-step approach is common:
Formation of the phenoxy intermediate : React 3-chlorophenol with a butanoyl precursor (e.g., 4-bromobutanoyl chloride) under basic conditions (e.g., K₂CO₃ in acetone) to form 2-(3-chlorophenoxy)butanoyl bromide.
Chlorination : Use phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the intermediate to the final acyl chloride .
Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) or FT-IR to confirm the disappearance of the -OH peak (~3200–3500 cm⁻¹) and emergence of the acyl chloride C=O stretch (~1800 cm⁻¹).
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Use a combination of:
- NMR : ¹H NMR (CDCl₃) should show signals for the chlorophenyl ring (δ 6.8–7.4 ppm), butanoyl chain (δ 1.6–2.8 ppm), and absence of -OH protons.
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z ~230–232 for [M+H]⁺).
- Elemental Analysis : Match experimental C, H, Cl, and O percentages to theoretical values (C₁₀H₁₀Cl₂O₂: C 50.24%, H 4.22%, Cl 29.65%, O 13.39%).
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98%) .
Advanced: What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during synthesis or storage?
Answer:
- Moisture Control : Conduct reactions under anhydrous conditions (e.g., argon atmosphere, molecular sieves).
- Low-Temperature Storage : Store at −20°C in sealed, amber vials with desiccants to prevent hydrolysis .
- Additives : Use stabilizers like 1% triethylamine to neutralize HCl byproducts and inhibit dimerization .
- Kinetic Analysis : Optimize reaction time and temperature (e.g., 0–5°C for chlorination) to minimize degradation .
Advanced: How can computational methods aid in predicting reactivity or degradation pathways of this compound?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to model the electron density of the acyl chloride group, predicting nucleophilic attack sites (e.g., hydrolysis susceptibility) .
- MD Simulations : Simulate solvent interactions to identify conditions that stabilize the compound (e.g., non-polar solvents like dichloromethane) .
- Degradation Pathways : Tools like EPI Suite predict hydrolysis half-lives (t₁/₂) under varying pH and temperature conditions .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists.
- Exposure Limits : Adhere to OSHA PEL/TLV guidelines for chlorinated compounds (e.g., PAC-1: 2.1 mg/m³) .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound?
Answer:
- Cross-Validation : Compare NMR and IR data with structurally analogous compounds (e.g., 2-(4-chlorophenoxy)butanoyl chloride) .
- Isotopic Labeling : Use deuterated solvents to confirm peak assignments and rule out solvent artifacts .
- Collaborative Databases : Submit spectral data to platforms like PubChem or NIST Chemistry WebBook for peer validation .
Basic: What are the primary applications of this compound in organic synthesis?
Answer:
- Acylation Agent : React with amines or alcohols to form amides (e.g., prodrug synthesis) or esters .
- Polymer Chemistry : Serve as a monomer in polyesters or polyamides with chlorophenyl side chains for UV stability .
- Pharmaceutical Intermediates : Key precursor in synthesizing bioactive molecules (e.g., antifungal agents) .
Advanced: How can reaction kinetics inform scale-up processes for this compound?
Answer:
- Rate Studies : Use stopped-flow techniques to measure acylation rates with nucleophiles (e.g., amines) under varying temperatures.
- Byproduct Analysis : GC-MS to identify side products (e.g., dimerized species) and adjust stoichiometry or catalyst loading .
- Process Optimization : Apply QbD (Quality by Design) principles to define critical parameters (e.g., mixing speed, solvent polarity) for reproducible yields .
Basic: What solvents are compatible with this compound for long-term stability?
Answer:
- Non-Polar Solvents : Dichloromethane, chloroform, or toluene (stable for >6 months at −20°C).
- Avoid Protic Solvents : Water, methanol, or ethanol accelerate hydrolysis to the carboxylic acid .
- Stability Testing : Monitor via periodic FT-IR to detect hydrolysis (appearance of -COOH peak at ~1700 cm⁻¹) .
Advanced: What mechanistic insights explain its reactivity in nucleophilic acyl substitution?
Answer:
- Electrophilicity : The electron-withdrawing chlorophenoxy group enhances the electrophilicity of the carbonyl carbon, favoring nucleophilic attack.
- Steric Effects : Substituents on the phenyl ring influence reaction rates; meta-chloro placement reduces steric hindrance compared to ortho .
- Leaving Group Ability : Chloride ion departure is facilitated by resonance stabilization of the tetrahedral intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
